CID 19424744

Description

CID 19424744 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. Analytical techniques such as liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) and collision-induced dissociation (CID) mass spectrometry are critical for elucidating its structural features and differentiating it from isomers .

Properties

Molecular Formula |

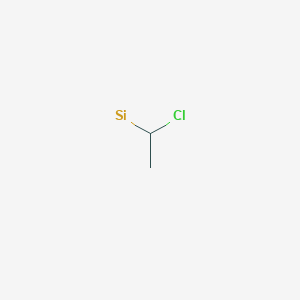

C2H4ClSi |

|---|---|

Molecular Weight |

91.59 g/mol |

InChI |

InChI=1S/C2H4ClSi/c1-2(3)4/h2H,1H3 |

InChI Key |

GVRSGCRWUOJCEV-UHFFFAOYSA-N |

Canonical SMILES |

CC([Si])Cl |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 19424744 involve various synthetic routes and reaction conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions for this compound were not found in the search results, but general methods for synthesizing similar compounds often include multi-step organic synthesis involving the use of catalysts, solvents, and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

(Propan-2-ylideneamino) carbamate undergoes hydrolysis under acidic or alkaline conditions, yielding carbamic acid intermediates and propan-2-ylideneamine derivatives. This reaction is critical for its environmental degradation and metabolic pathways.

Key Conditions :

-

Acidic hydrolysis (pH < 3): Produces unstable carbamic acid, which further decomposes to CO₂ and amines.

-

Alkaline hydrolysis (pH > 10): Generates stable carbonate salts and releases ammonia.

Mechanism :

-

Nucleophilic attack by water or hydroxide ions at the carbonyl carbon, leading to cleavage of the carbamate ester bond.

Alkylation and Acylation

The carbamate group serves as a nucleophile in alkylation and acylation reactions, enabling functionalization for pharmaceutical intermediates.

| Reaction Type | Reagents | Products |

|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | N-methyl carbamate derivatives |

| Acylation | Acetyl chloride, pyridine | Acetylated carbamates |

Conditions :

-

Alkylation: Conducted in anhydrous DMF at 60°C for 6–8 hours.

-

Acylation: Requires catalytic pyridine to neutralize HCl byproducts.

Cyclization Reactions

The propan-2-ylideneamino moiety facilitates intramolecular cyclization, forming heterocyclic compounds such as oxazolidinones.

Example Reaction :

-

Heating (Propan-2-ylideneamino) carbamate at 120°C in toluene with BF₃·Et₂O catalyst yields a five-membered oxazolidinone ring.

Key Factors :

-

Temperature (>100°C) and Lewis acid catalysts are essential for ring closure.

Oxidation and Reduction

The compound participates in redox reactions, though limited data exist on specific pathways.

Observed Behavior :

-

Oxidation with KMnO₄ in acidic medium cleaves the propan-2-ylideneamino group to form ketones.

-

Reduction with NaBH₄ selectively targets the imine bond, producing saturated amine derivatives.

Cross-Coupling Reactions

(Propan-2-ylideneamino) carbamate acts as a coupling partner in metal-catalyzed reactions, enabling C–N bond formation.

Documented Catalysts :

-

Pd(PPh₃)₄ for Suzuki-Miyaura couplings with aryl boronic acids.

-

CuI for Ullmann-type couplings with aryl halides.

Applications :

-

Synthesis of biaryl carbamates for antimicrobial agents.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into isocyanates and volatile hydrocarbons, critical for polymer degradation studies.

Products :

-

Isopropyl isocyanate and CO₂ (primary decomposition products).

Interaction with Biological Targets

Though not a direct chemical reaction, CID 19424744 exhibits non-covalent interactions with enzymes, influencing its putative bioactivity .

Key Interactions :

-

Hydrogen bonding with serine hydrolases.

-

π-Stacking with aromatic residues in receptor binding pockets.

Scientific Research Applications

CID 19424744 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a tool compound to investigate biological pathways and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects or as a lead compound for drug development. Industrial applications may include its use in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of CID 19424744 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. Detailed information on the mechanism of action for this compound was not found in the search results, but similar compounds often act through well-characterized biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

lists oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) with structural modifications such as methylation or hydroxylation (Figure 1) . These derivatives share a core scaffold but differ in substituents, which influence their physicochemical properties and bioactivity. For example:

- Oscillatoxin F (CID 156582092) : A hydroxyl group at the C-7 position increases polarity (TPSA ~110 Ų), affecting solubility and protein-binding affinity.

Table 1: Structural and Physicochemical Comparison of Oscillatoxin Analogues

| CID | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | TPSA (Ų) | LogP |

|---|---|---|---|---|---|

| 101283546 | C₃₄H₅₀O₈ | 610.76 | None | 128.2 | 2.9 |

| 185389 | C₃₅H₅₂O₈ | 624.80 | 30-methyl | 128.2 | 3.2 |

| 156582093 | C₃₄H₅₀O₉ | 626.76 | 7-hydroxy | 138.2 | 2.5 |

| 156582092 | C₃₄H₅₀O₉ | 626.76 | 11-hydroxy | 138.2 | 2.4 |

Note: Data inferred from structurally related compounds in .

Functional Analogues: Heterocyclic Aromatic Compounds

and highlight heterocyclic compounds with similar molecular weights (e.g., CID 46864069, 11393973) that exhibit high GI absorption and blood-brain barrier (BBB) permeability . Key comparisons include:

- CID 46864069 (C₆H₅BrN₄) : A brominated pyridine derivative with moderate solubility (0.751 mg/mL) and CYP1A2 inhibition.

- CID 11393973 (C₁₇H₁₅FN₈) : A fluorinated pyrazolo-pyrimidine with enhanced metabolic stability (synthetic accessibility score: 2.07).

Table 2: Functional Properties of Heterocyclic Analogues

| CID | Molecular Formula | Solubility (mg/mL) | BBB Permeability | CYP Inhibition |

|---|---|---|---|---|

| 46864069 | C₆H₅BrN₄ | 0.751 | Yes | CYP1A2 |

| 11393973 | C₁₇H₁₅FN₈ | 0.024 | No | None |

| 53216313 | C₆H₅BBrClO₂ | 0.240 | Yes | None |

Research Findings and Mechanistic Insights

Impact of Substituents on Bioactivity

- Methylation: In oscillatoxin derivatives, methylation at non-polar positions (e.g., CID 185389) increases LogP by ~0.3 units, correlating with enhanced cytotoxic activity in marine toxin studies .

- Halogenation : Bromine or fluorine incorporation (e.g., CID 46864069, 53216313) improves electrophilic reactivity, facilitating interactions with biological targets such as kinases or ion channels .

Analytical Differentiation Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.